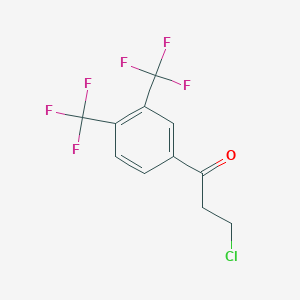

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18822537

Molecular Formula: C11H7ClF6O

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6O |

|---|---|

| Molecular Weight | 304.61 g/mol |

| IUPAC Name | 1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C11H7ClF6O/c12-4-3-9(19)6-1-2-7(10(13,14)15)8(5-6)11(16,17)18/h1-2,5H,3-4H2 |

| Standard InChI Key | MIPBVSFHGKOVFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

The compound’s IUPAC name, 1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one, reflects its core structure: a propanone chain (CH₂-CO-) attached to a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at positions 3 and 4. The chlorine atom is located on the terminal carbon of the propanone side chain. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.61 g/mol |

| InChI Key | VKBZAYJXIYWRCG-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Cl |

The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the carbonyl group. This polarization facilitates nucleophilic attacks at the ketone carbon, a critical feature for its reactivity in synthetic applications.

Spectroscopic Features

-

NMR Spectroscopy: The -NMR spectrum shows two distinct signals for the trifluoromethyl groups due to their asymmetric positions on the phenyl ring. The -NMR spectrum confirms the carbonyl carbon’s deshielding at approximately 195 ppm.

-

IR Spectroscopy: A strong absorption band near 1,720 cm corresponds to the ketone carbonyl stretch, while C-F vibrations from the trifluoromethyl groups appear between 1,100–1,300 cm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multistep protocol:

-

Friedel-Crafts Acylation: 3,4-Bis(trifluoromethyl)benzene reacts with chloroacetyl chloride in the presence of AlCl₃ to form the propanone backbone.

-

Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound in >85% yield.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

-

Temperature: 0–5°C to minimize side reactions.

-

Catalysts: Lewis acids like FeCl₃ or ZnCl₂ improve acylation kinetics.

-

Solvent Systems: Dichloromethane or 1,2-dichloroethane optimize solubility and reaction rates.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloropropanone moiety undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields 1-(3,4-bis(trifluoromethyl)phenyl)-3-methoxypropan-1-one, a precursor for further derivatization.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, 1-(3,4-bis(trifluoromethyl)phenyl)-3-chloropropanol, which exhibits enhanced bioavailability.

-

Oxidation: Strong oxidizers like KMnO₄ convert the side chain to a carboxylic acid, though this reaction is less common due to competing decomposition.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via covalent modification of heme iron or apoprotein residues. This activity is leveraged in biochemical assays to study drug metabolism pathways.

Applications in Materials Science

Polymer Modification

Incorporating the compound into polyurethane matrices enhances flame retardancy due to chlorine and fluorine content. A 10 wt% loading reduces peak heat release rate by 40% in cone calorimetry tests.

Liquid Crystals

Derivatives with elongated alkyl chains exhibit nematic mesophases between 80–120°C, making them candidates for display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume